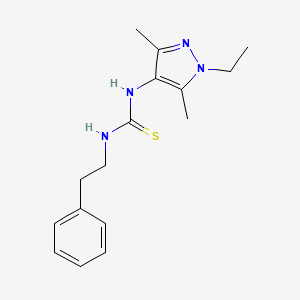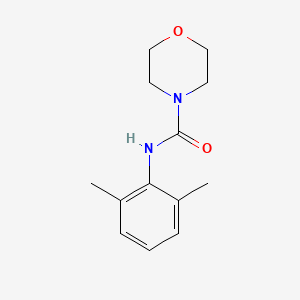![molecular formula C17H20N2O4S B5754125 5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide](/img/structure/B5754125.png)
5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of sulfonamide-based kinase inhibitors and has shown promising results in preclinical studies.
Mécanisme D'action
5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide exerts its pharmacological effects by inhibiting the activity of several kinases, including BTK, ITK, and JAK3. These kinases play a crucial role in the signaling pathways that regulate immune cell activation and proliferation. By inhibiting these kinases, 5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide has been shown to have several biochemical and physiological effects, including inhibition of B-cell receptor signaling, suppression of T-cell activation, and modulation of cytokine production. These effects are mediated by the inhibition of various kinases, including BTK, ITK, and JAK3.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity, which make it an ideal tool for studying the role of kinases in various diseases. However, the compound also has some limitations, including its poor solubility and stability, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
Several future directions can be explored to further understand the potential therapeutic applications of 5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide. These include the development of more potent and selective analogs, the investigation of its efficacy in combination with other drugs, and the identification of biomarkers that can predict patient response to treatment.
In conclusion, 5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide is a promising small molecule inhibitor that has shown potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of several kinases, including BTK, ITK, and JAK3, which play a crucial role in the pathogenesis of these diseases. Further research is needed to fully understand the potential of 5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide as a therapeutic agent.
Méthodes De Synthèse
The synthesis method of 5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, and the final product is obtained after several purification steps. The detailed synthesis method of 5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide has been described in several scientific publications.
Applications De Recherche Scientifique
5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. The compound has been shown to inhibit the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
5-(dimethylsulfamoyl)-N-(3-methoxyphenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12-8-9-15(24(21,22)19(2)3)11-16(12)17(20)18-13-6-5-7-14(10-13)23-4/h5-11H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQVTQADRAZEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylsulfamoyl)-N-(3-methoxyphenyl)-2-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5754044.png)
![4-bromo-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5754047.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5754062.png)
![2-[4-(2,4-difluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5754064.png)



![N,N-diethyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5754085.png)

![N-[2-(dimethylamino)ethyl]-4-ethoxybenzamide](/img/structure/B5754103.png)
![methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5754110.png)


![3,5-dimethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5754129.png)